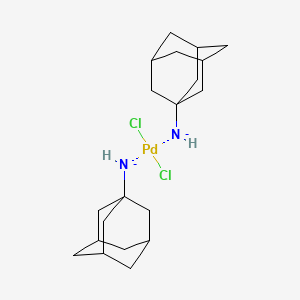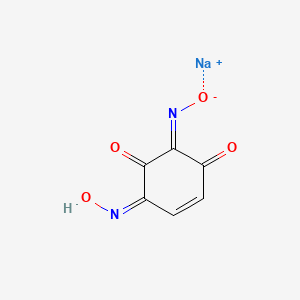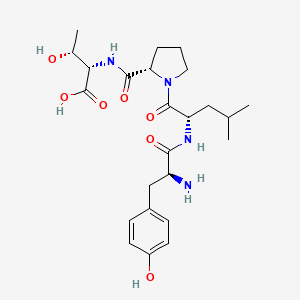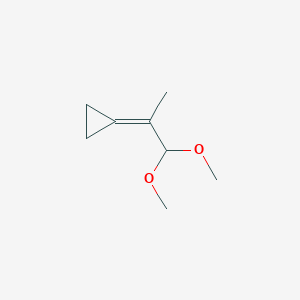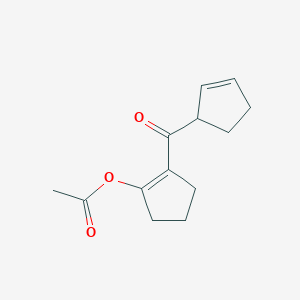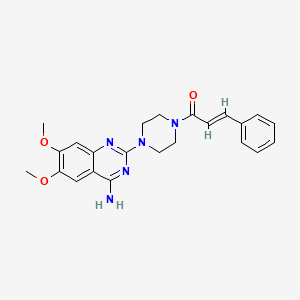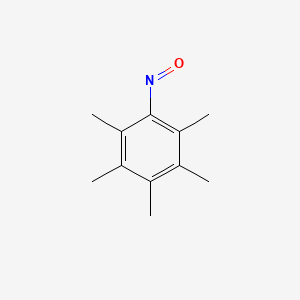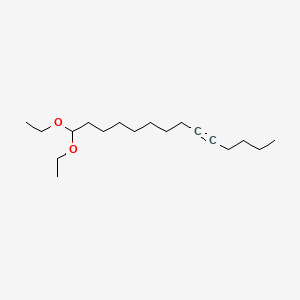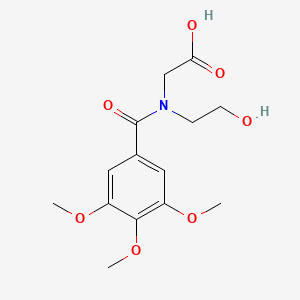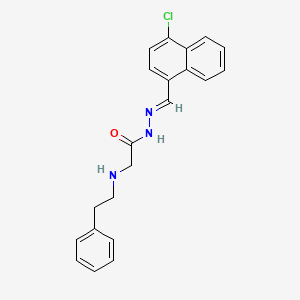
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenylethyl, glycine, and hydrazide groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the phenylethylglycine intermediate. This intermediate is then reacted with 4-chloro-1-naphthaldehyde under specific conditions to form the final hydrazide compound. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs automated systems to monitor reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Phenylethyl)glycine
- (4-Chloro-1-naphthalenyl)methylene hydrazide
- Phenylethylamine derivatives
- Naphthaldehyde derivatives
Uniqueness
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
72606-53-2 |
|---|---|
Molekularformel |
C21H20ClN3O |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
N-[(E)-(4-chloronaphthalen-1-yl)methylideneamino]-2-(2-phenylethylamino)acetamide |
InChI |
InChI=1S/C21H20ClN3O/c22-20-11-10-17(18-8-4-5-9-19(18)20)14-24-25-21(26)15-23-13-12-16-6-2-1-3-7-16/h1-11,14,23H,12-13,15H2,(H,25,26)/b24-14+ |
InChI-Schlüssel |
MEGPTEMKKISODL-ZVHZXABRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCNCC(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC(=O)NN=CC2=CC=C(C3=CC=CC=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


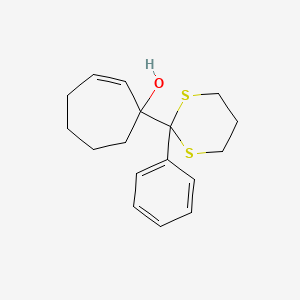
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

